REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12](Br)=[CH:11][C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=1.C([Li])CCC.C([O:21][B:22](OCC)[O:23]CC)C>>[CH3:1][O:2][C:3]1[C:12]([B:22]([OH:23])[OH:21])=[CH:11][C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=1
|
Name
|
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=2CCCCC2C=C1Br
|
Name
|
|
Quantity
|
1.02 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.435 mL
|
Type
|
reactant
|
Smiles
|
C(C)OB(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred at −78° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum for 18 hours
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
The aryl bromide was diluted with THF (3.5 mL)
|
Type
|
ADDITION
|
Details
|
was added semi-drop wise
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched at −78° C. with 3M aq. HCl
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The resulting biphasic mixture was partitioned between H2O and ethyl acetate (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC=2CCCCC2C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 510 mg | |
YIELD: CALCULATEDPERCENTYIELD | 106.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |